

# LCMV GP (61-80) peptide suppliers and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Lcmv GP (61-80) |           |
| Cat. No.:            | B13927846       | Get Quote |

# Application Notes and Protocols: LCMV GP (61-80) Peptide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide, GP (61-80), is a critical tool in immunological research, particularly in the study of T-cell responses to viral infections. This 20-amino-acid peptide (Sequence: GLKGPDIYKGVYQFKSVEFD) is a well-characterized, immunodominant MHC class II-restricted epitope (I-Ab) that specifically stimulates CD4+ T helper cells in C57BL/6 mice.[1][2][3] Its use is central to in vitro and in vivo studies of T-cell activation, differentiation, memory formation, and effector functions in the context of acute and chronic viral infections. These application notes provide a comprehensive overview of commercially available **LCMV GP (61-80)** peptide, along with detailed protocols for its use in key immunological assays.

## I. Peptide Suppliers and Purchasing Information

A variety of vendors supply **LCMV GP (61-80)** peptide, typically as a lyophilized powder with purity levels suitable for cell-based assays and in vivo studies. The following table summarizes purchasing information from prominent suppliers.



| Supplier                    | Catalog<br>Number<br>(Example) | Purity                | Available<br>Quantities                | Storage<br>Conditions |
|-----------------------------|--------------------------------|-----------------------|----------------------------------------|-----------------------|
| MedChemExpres<br>s          | HY-P1475                       | >98%                  | 1 mg, 5 mg, 10<br>mg, 50 mg, 100<br>mg | -20°C to -80°C[4]     |
| Eurogentec                  | AS-64851                       | ≥95%                  | 1 mg                                   | -20°C                 |
| KareBay<br>Biochem          | Not specified                  | Not specified         | Custom                                 | -20°C                 |
| InnoPep                     | Not specified                  | Not specified         | Custom                                 | -20°C                 |
| Ace<br>Therapeutics         | IBDI-438393                    | 98.01%                | 1 mg, 5 mg, 10<br>mg, 50 mg, 100<br>mg | -20°C to -80°C        |
| InvivoChem                  | V54157                         | ≥98%                  | Not specified                          | -20°C to -80°C        |
| JPT Peptide<br>Technologies | Not specified                  | >90% (Trial<br>Grade) | 1 mg                                   | Not specified         |

## II. Experimental Protocols

# A. In Vitro Stimulation of Splenocytes for Intracellular Cytokine Staining (ICS)

This protocol details the ex vivo restimulation of splenocytes isolated from LCMV-infected mice to detect antigen-specific CD4+ T cells by measuring intracellular cytokine production.

#### Materials:

- LCMV GP (61-80) peptide
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillinstreptomycin, and 2-mercaptoethanol)
- Brefeldin A (Golgi transport inhibitor)



- Cell stimulation cocktail (e.g., PMA and Ionomycin) as a positive control
- 96-well round-bottom plates
- Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α)
- Fixation/Permeabilization buffers
- FACS buffer (PBS with 2% FBS)

### Protocol:

- Prepare Splenocytes: Isolate spleens from mice (e.g., 8 days post-LCMV infection) and prepare a single-cell suspension. Lyse red blood cells and wash the cells with complete RPMI-1640 medium. Resuspend the cells to a final concentration of 5 x 106 cells/mL.
- Peptide Stimulation:
  - $\circ$  Add 200 µL of the splenocyte suspension (1 x 106 cells) to each well of a 96-well plate.
  - Add LCMV GP (61-80) peptide to the respective wells at a final concentration of 2-5 μg/mL.
  - Include a negative control (no peptide) and a positive control (cell stimulation cocktail).
- Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
- Inhibit Cytokine Secretion: Add Brefeldin A to each well at a final concentration of 1-4  $\mu$ g/mL to inhibit cytokine secretion.
- Continued Incubation: Incubate the plate for an additional 4-5 hours at 37°C in a 5% CO2 incubator.
- Surface Staining:
  - Harvest the cells and wash them with FACS buffer.

## Methodological & Application





- Stain for surface markers (e.g., CD4, CD8) by incubating with fluorescently conjugated antibodies for 30 minutes at 4°C.
- Fixation and Permeabilization:
  - Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining:
  - Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) by incubating with fluorescently conjugated antibodies in permeabilization buffer for 30 minutes at 4°C.
- Flow Cytometry: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer and analyze the data by gating on CD4+ T cells to determine the percentage of cells producing specific cytokines.





Click to download full resolution via product page

Fig 1. Workflow for Intracellular Cytokine Staining.



## B. In Vivo Activation of Antigen-Specific CD4+ T Cells

This protocol describes the in vivo activation of adoptively transferred, TCR-transgenic CD4+ T cells (SMARTA cells), which are specific for the **LCMV GP (61-80)** epitope.

#### Materials:

- SMARTA transgenic mice (Thy1.1+)
- Recipient C57BL/6 mice (Thy1.2+)
- LCMV GP (61-80) peptide
- Sterile PBS
- Equipment for intravenous or intraperitoneal injections

#### Protocol:

- Prepare SMARTA Cells: Isolate CD4+ T cells from the spleen and lymph nodes of a SMARTA mouse.
- Adoptive Transfer: Adoptively transfer 1 x 104 to 5 x 104 naïve SMARTA cells into recipient C57BL/6 mice via intravenous injection. Allow the cells to equilibrate for at least one day.
- Peptide Administration:
  - Prepare a sterile solution of LCMV GP (61-80) peptide in PBS.
  - Inject mice intraperitoneally with 200 μg of the peptide.
- Analysis: At desired time points after peptide injection (e.g., 18 hours for initial activation, or several days for proliferation and differentiation studies), harvest spleens or other lymphoid organs from the recipient mice. The activated SMARTA cells (identified by the Thy1.1 marker) can then be analyzed for various parameters, including proliferation (e.g., by CFSE dilution), cytokine production, and expression of activation markers by flow cytometry.

## **III. Signaling Pathway**







The **LCMV GP (61-80)** peptide stimulates CD4+ T cells through the canonical T-cell receptor (TCR) signaling pathway. The peptide is first taken up by antigen-presenting cells (APCs), such as dendritic cells or B cells, where it is processed and loaded onto MHC class II molecules (I-Ab in C57BL/6 mice). The peptide-MHC II complex is then presented on the APC surface.

A naïve CD4+ T cell with a cognate TCR recognizes this complex, leading to the initiation of a signaling cascade. This involves the phosphorylation of key downstream molecules like ZAP-70 and ERK1/2. Co-stimulatory signals, such as the interaction of CD28 on the T cell with CD80/CD86 on the APC, are crucial for full T-cell activation. This activation cascade results in transcriptional changes that drive cellular proliferation, differentiation into effector (e.g., Th1) and memory T cells, and the production of effector cytokines like IFN-y.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Vaccinia virus vectors targeting peptides for MHC-II presentation to CD4+ T cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II PMC [pmc.ncbi.nlm.nih.gov]
- 4. LCMV GP (61-80) | Arenavirus | 232598-19-5 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [LCMV GP (61-80) peptide suppliers and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13927846#lcmv-gp-61-80-peptide-suppliers-and-purchasing-information]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com